3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
Overview
Description
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol is a synthetic compound belonging to the class of substituted 3-amino-1,2-benzothiazole dioxides. This compound has been investigated for its potential as a building block in the synthesis of various biologically active molecules, particularly as a Kv1.3 ion channel blocker.
Mechanism of Action
Target of Action
The primary target of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol is the Kv1.3 ion channel . Kv1.3 is a voltage-gated potassium channel that plays a crucial role in the regulation of the membrane potential and the excitability of cells.
Mode of Action
This compound: interacts with its target, the Kv1.3 ion channel, by binding to it and inhibiting its function . This inhibition results in changes to the membrane potential and the excitability of the cells.
Biochemical Pathways
The inhibition of the Kv1.3 ion channel by This compound affects the potassium ion flow across the cell membrane . This disruption can lead to downstream effects on various biochemical pathways, particularly those involved in cell signaling and neurotransmission.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of the Kv1.3 ion channel . By inhibiting this channel, the compound disrupts the normal flow of potassium ions, which can affect various cellular processes, including cell signaling and neurotransmission.
Biochemical Analysis
Biochemical Properties
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Kv1.3 ion channels, which are involved in cellular signaling pathways . The interaction between this compound and these enzymes can lead to changes in cellular function and metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of Kv1.3 ion channels, which play a crucial role in the regulation of immune cell function . By inhibiting these channels, this compound can alter immune responses and potentially provide therapeutic benefits in autoimmune diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound binds to the Kv1.3 ion channels, leading to their inhibition . The inhibition of these channels results in changes in cellular signaling and gene expression, ultimately affecting cellular function. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function need to be further investigated to ensure its safety and efficacy in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound can effectively inhibit Kv1.3 ion channels without causing significant adverse effects At higher dosages, toxic effects may be observed, indicating the importance of determining the optimal dosage for therapeutic use
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways of this compound is crucial for its potential use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol typically involves the reaction of 1,2-benzothiazole-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various biologically active molecules.
Biology: Investigated for its potential as a Kv1.3 ion channel blocker, which is important in the study of immune system function.
Medicine: Potential therapeutic applications in the treatment of autoimmune diseases and other conditions involving Kv1.3 ion channels.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol can be compared with other similar compounds, such as:
1-(diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol: Similar structure but with a diethylamino group.
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol: Similar structure but with a phenol group.
The uniqueness of this compound lies in its specific interaction with Kv1
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQCCRYWDLSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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